2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide
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Overview
Description
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of chromeno[2,3-D]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, phenyl derivatives, and sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfanyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s sulfanyl group can also interact with thiol-containing proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4H-chromene derivatives
- 5H-chromeno[2,3-D]pyrimidine derivatives
- Pyrazolo[3,4-D]pyrimidine derivatives
Uniqueness
2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-methyl-N-phenylacetamide is unique due to its specific structural features, such as the chloro and sulfanyl groups, which contribute to its distinct biological activities. Compared to similar compounds, it may exhibit enhanced anticancer or antimicrobial properties .
Properties
IUPAC Name |
2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-30(20-10-6-3-7-11-20)23(31)16-33-26-21-15-18-14-19(27)12-13-22(18)32-25(21)28-24(29-26)17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBDUWXSIBSWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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